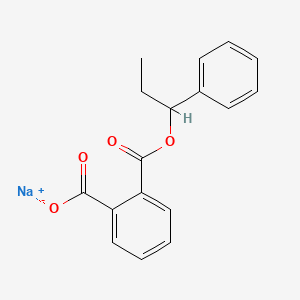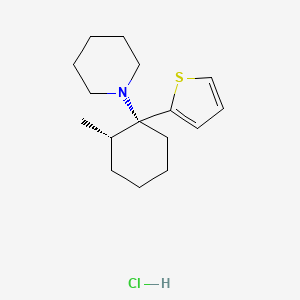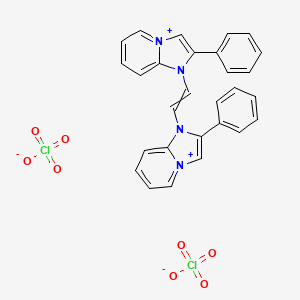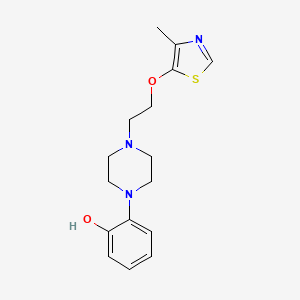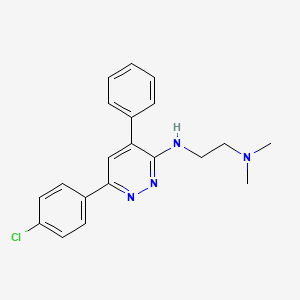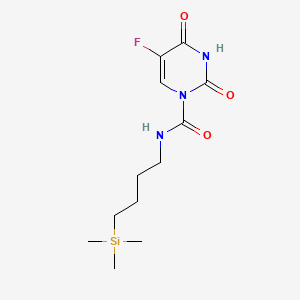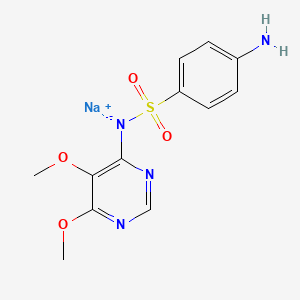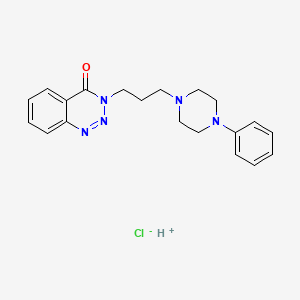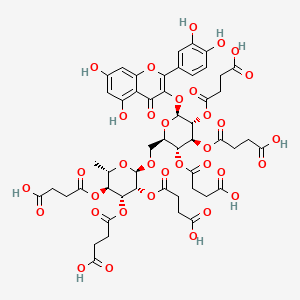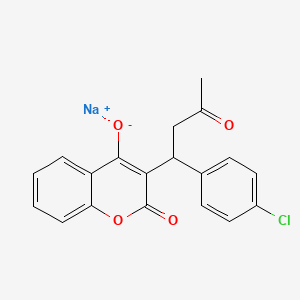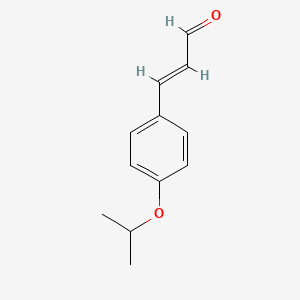
4-Isopropoxycinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxycinnamaldehyde is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of an isopropoxy group attached to the cinnamaldehyde backbone. This compound is known for its applications in various fields, including flavoring, fragrance, and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxycinnamaldehyde typically involves the reaction of cinnamaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Formation of 4-isopropoxybenzoic acid.
Reduction: Formation of 4-isopropoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamaldehyde derivatives.
Scientific Research Applications
4-Isopropoxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxycinnamaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound with similar structural features but lacks the isopropoxy group.
4-Methoxycinnamaldehyde: Similar structure with a methoxy group instead of an isopropoxy group.
4-Hydroxycinnamaldehyde: Contains a hydroxyl group in place of the isopropoxy group.
Uniqueness: 4-Isopropoxycinnamaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
159017-89-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-3-(4-propan-2-yloxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h3-10H,1-2H3/b4-3+ |
InChI Key |
ORJTYKKLVHYQSS-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C=O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


